molecular formula C9H13NO3 B12082642 4-Amino-2-(dimethoxymethyl)phenol

4-Amino-2-(dimethoxymethyl)phenol

Cat. No.: B12082642
M. Wt: 183.20 g/mol
InChI Key: NJXDVPSMFNYNSA-UHFFFAOYSA-N
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Description

4-Amino-2-(dimethoxymethyl)phenol is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol It is a phenolic compound characterized by the presence of an amino group and a dimethoxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(dimethoxymethyl)phenol typically involves the nitration of phenol followed by reduction. One common method includes the nitration of phenol to form 4-nitrophenol, which is then reduced to 4-aminophenol.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by methylation. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(dimethoxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-(dimethoxymethyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-2-(dimethoxymethyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. It also affects cell signaling pathways and gene expression, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(dimethoxymethyl)phenol is unique due to the presence of both an amino group and a dimethoxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-amino-2-(dimethoxymethyl)phenol

InChI

InChI=1S/C9H13NO3/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9,11H,10H2,1-2H3

InChI Key

NJXDVPSMFNYNSA-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CC(=C1)N)O)OC

Origin of Product

United States

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